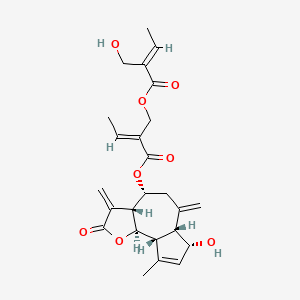
Prespicatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prespicatin is a natural product found in Liatris spicata with data available.
科学的研究の応用
1. Prevention of Chronic Postsurgical Pain
Prespicatin has been studied in the context of preventing chronic postsurgical pain (CPSP). A systematic review and meta-analysis found that perioperative administration of prespicatin significantly reduced the incidence of CPSP. This suggests its potential application in surgical settings to improve postoperative pain management (Clarke et al., 2012).
2. Pharmacokinetics and Pharmacodynamics in Aging and Polypharmacy
Research on prespicatin includes studying its pharmacokinetics and pharmacodynamics, especially in relation to aging and polypharmacy. This area explores how prespicatin interacts with other medications and its effects on the elderly, who often take multiple medications (Hilmer, 2017).
3. Pharmacometabolomics for Precision Medicine
The use of prespicatin in precision medicine has been explored through pharmacometabolomics. This approach combines large biochemical data to understand how drugs like prespicatin work at the network level and helps in creating personalized medicine strategies (Kaddurah-Daouk & Weinshilboum, 2015).
4. Ethical Considerations in Experimental Pain Studies
Studies involving prespicatin also consider the ethical aspects of experimental pain research in animals. This includes ensuring minimization of pain and suffering in animal models used for researching the effects of prespicatin (Zimmermann, 1983).
5. Drug Utilization Research
Prespicatin's role in Drug Utilization Research (DUR) involves understanding its prescribing, dispensing, and consumption patterns. This research helps in enhancing the quality of drug processes and is linked to pharmacoepidemiology and health outcomes (Elseviers et al., 2016).
特性
CAS番号 |
100015-12-1 |
|---|---|
製品名 |
Prespicatin |
分子式 |
C25H30O8 |
分子量 |
458.507 |
IUPAC名 |
[(E)-2-[[(3aR,4R,6aR,7R,9aR,9bR)-7-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl]oxycarbonyl]but-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C25H30O8/c1-6-15(10-26)24(29)31-11-16(7-2)25(30)32-18-9-13(4)19-17(27)8-12(3)20(19)22-21(18)14(5)23(28)33-22/h6-8,17-22,26-27H,4-5,9-11H2,1-3H3/b15-6+,16-7+/t17-,18-,19-,20+,21-,22-/m1/s1 |
InChIキー |
RFUWVTBKHFXDFD-QFKBBTMNSA-N |
SMILES |
CC=C(CO)C(=O)OCC(=CC)C(=O)OC1CC(=C)C2C(C=C(C2C3C1C(=C)C(=O)O3)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



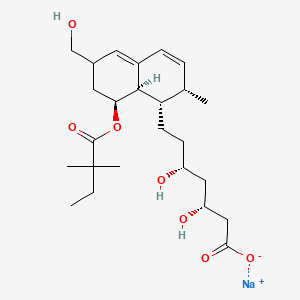
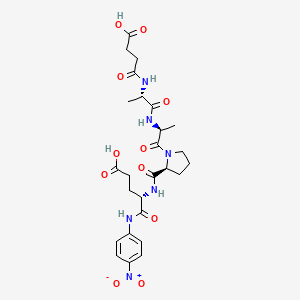
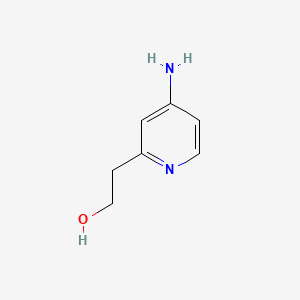

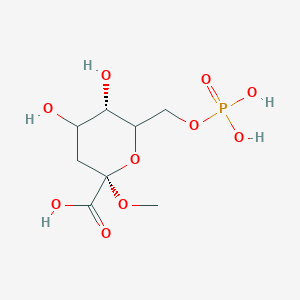
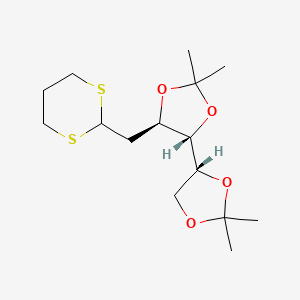
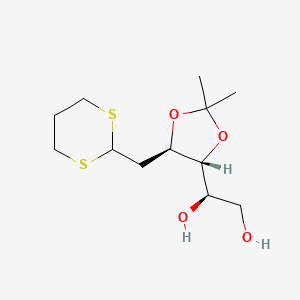
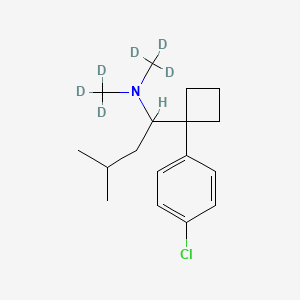
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B562360.png)
![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)
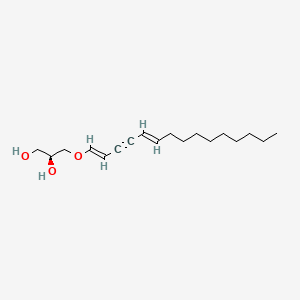
![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)
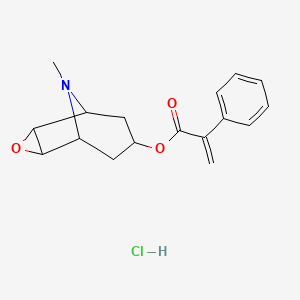
![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)